(2-Fluoropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 162.59 g/mol. It is characterized by the presence of a fluorine atom at the second position of the pyridine ring and an amine group attached to a methylene bridge. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in medicinal chemistry and organic synthesis .
The compound's structure can be represented as follows:
textN | C - C | | F C | C
Preliminary studies suggest that (2-Fluoropyridin-4-yl)methanamine hydrochloride exhibits potential biological activities, particularly as a pharmacological agent. Its structural similarity to other bioactive compounds indicates possible interactions with biological targets, including:
Several synthetic routes have been developed for the preparation of (2-Fluoropyridin-4-yl)methanamine hydrochloride:
(2-Fluoropyridin-4-yl)methanamine hydrochloride has several applications:
Interaction studies involving (2-Fluoropyridin-4-yl)methanamine hydrochloride have focused on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to its structure can enhance or diminish biological activity. Key findings include:
Several compounds share structural similarities with (2-Fluoropyridin-4-yl)methanamine hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Structural Features | Biological Activity |
---|---|---|---|
(2-Fluoropyridin-3-yl)methanamine | 859164-64-0 | Fluorine at position 3 | Potential TRPM8 antagonist |
6-Fluoro-5-methylpyridin-3-amine | 186593-48-6 | Fluorine at position 6 with methyl group | Neuroactive properties |
(2-Fluoropyridin-4-yl)methanamine dihydrochloride | 667906-60-7 | Dihydrochloride salt form | Enhanced solubility |
(4-Fluoropyridin-2-YL)methanamine | 530-22-3 | Fluorine at position 4 | Related pharmacological activities |
These compounds demonstrate varying degrees of biological activity and structural modifications that influence their pharmacological profiles. The uniqueness of (2-Fluoropyridin-4-yl)methanamine hydrochloride lies in its specific fluorination pattern and functionalization, which may confer distinct therapeutic potentials compared to its analogs.